
4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate” is a type of coumarin derivative. Coumarins are a type of organic compound that are often used in the manufacture of certain types of perfumes and fabric conditioners due to their sweet scent . They are also found naturally in many plants .
Molecular Structure Analysis
The molecular structure of “4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate” would likely include a chromen-7-yl group (a type of coumarin), a phenyl group, and a furan-2-carboxylate group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Coumarin derivatives can undergo a variety of chemical reactions, including pericyclic reactions, electrophilic aromatic substitution, and nucleophilic aromatic substitution . Again, the specific reactions would depend on the exact structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties would depend on the exact structure of the compound .Aplicaciones Científicas De Investigación
Structural and Chemical Properties
- A study by Zhao and Zhou (2009) on a related molecule, N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide, highlights the structural properties of these compounds. They found significant intermolecular hydrogen-bonding interactions, which are crucial for understanding the compound's chemical behavior and potential applications (Pei-Liang Zhao & Zhong-Zhen Zhou, 2009).
Synthesis Methods
- Zhu et al. (2014) described a rapid synthetic method for 4-Oxo-4H-chromene-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. Their method optimizes the synthesis process, which is crucial for the practical application and production of these compounds (Wufu Zhu et al., 2014).
Biological Applications
- Research by Behrami and Dobroshi (2019) demonstrates the antibacterial properties of derivatives of 4-hydroxy-chromen-2-one. Their work highlights the potential use of these compounds as antimicrobial agents, which could be pivotal in the development of new drugs (A. Behrami & Florent Dobroshi, 2019).
- Another study by Gašparová et al. (2010) on 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives shows their antineoplastic (anti-cancer) activities. This research suggests the potential of these compounds in cancer treatment, making them a subject of interest for pharmacological studies (R. Gašparová et al., 2010).
Advanced Applications
- A study by Arif et al. (2022) on chromene derivatives revealed their non-linear optical (NLO) properties. This suggests applications in the field of optoelectronics and photonics, expanding the scope of these compounds beyond biomedical applications (Nadia Arif et al., 2022).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. Some coumarin derivatives can be toxic, while others are used in medicines . Without specific information on “4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate”, it’s difficult to provide detailed safety information.
Direcciones Futuras
Future research on “4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate” could involve studying its synthesis, properties, and potential biological activity. It could also involve comparing it to other coumarin derivatives to better understand the effects of different functional groups on the properties of these compounds .
Mecanismo De Acción
Target of Action
The primary targets of 4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate are currently unknown . The compound is part of a collection of rare and unique chemicals used by early discovery researchers
Result of Action
The molecular and cellular effects of 4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate’s action are currently unknown . As research progresses, these effects will be elucidated, providing valuable insights into the compound’s potential therapeutic applications.
Propiedades
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5/c21-19-15-9-8-14(25-20(22)17-7-4-10-23-17)11-18(15)24-12-16(19)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKCZLJVTLXZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-bromo-5-methoxybenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779891.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2779896.png)
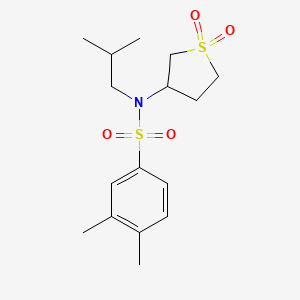
![4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide](/img/structure/B2779899.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)
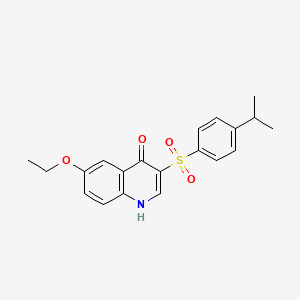
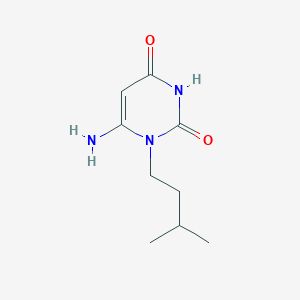
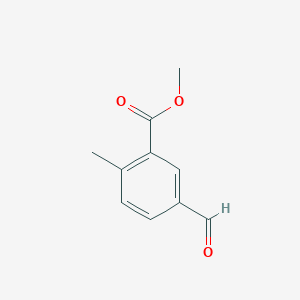
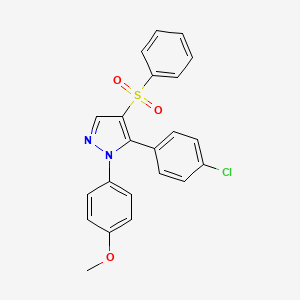
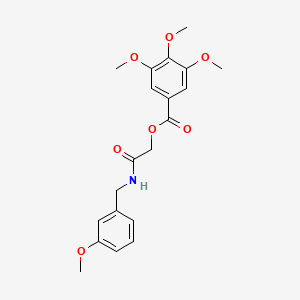
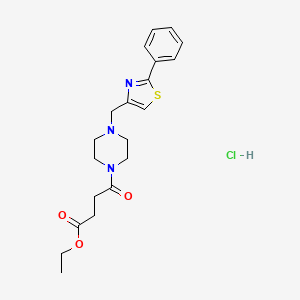

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2779913.png)